molecular formula C10H12N2O3 B13523371 Methyl 2-[(4-carbamoylphenyl)amino]acetate

Methyl 2-[(4-carbamoylphenyl)amino]acetate

Cat. No.: B13523371
M. Wt: 208.21 g/mol
InChI Key: QFUDUWDTVWDYMX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-carbamoylphenyl)amino]acetate is an organic compound with the molecular formula C10H12N2O3 It is a derivative of para-aminobenzoic acid, featuring a carbamoyl group attached to the benzene ring and an ester group attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-carbamoylphenyl)amino]acetate typically involves the reaction of para-aminobenzoic acid with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of para-aminobenzoic acid attacks the carbonyl carbon of methyl chloroacetate, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-carbamoylphenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Methyl 2-[(4-carbamoylphenyl)amino]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-[(4-carbamoylphenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(4-aminophenyl)amino]acetate
  • Methyl 2-[(4-nitrophenyl)amino]acetate
  • Methyl 2-[(4-methylphenyl)amino]acetate

Uniqueness

Methyl 2-[(4-carbamoylphenyl)amino]acetate is unique due to the presence of the carbamoyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(4-carbamoylanilino)acetate

InChI

InChI=1S/C10H12N2O3/c1-15-9(13)6-12-8-4-2-7(3-5-8)10(11)14/h2-5,12H,6H2,1H3,(H2,11,14)

InChI Key

QFUDUWDTVWDYMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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